4,4-Dimethylpyridine-1-carboxamide 4,4-Dimethylpyridine-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 101376-29-8
VCID: VC0008784
InChI: InChI=1S/C8H12N2O/c1-8(2)3-5-10(6-4-8)7(9)11/h3-6H,1-2H3,(H2,9,11)
SMILES: CC1(C=CN(C=C1)C(=O)N)C
Molecular Formula: C8H12N2O
Molecular Weight: 152.197

4,4-Dimethylpyridine-1-carboxamide

CAS No.: 101376-29-8

Cat. No.: VC0008784

Molecular Formula: C8H12N2O

Molecular Weight: 152.197

* For research use only. Not for human or veterinary use.

4,4-Dimethylpyridine-1-carboxamide - 101376-29-8

Specification

CAS No. 101376-29-8
Molecular Formula C8H12N2O
Molecular Weight 152.197
IUPAC Name 4,4-dimethylpyridine-1-carboxamide
Standard InChI InChI=1S/C8H12N2O/c1-8(2)3-5-10(6-4-8)7(9)11/h3-6H,1-2H3,(H2,9,11)
Standard InChI Key AQVIODXOMVJLCN-UHFFFAOYSA-N
SMILES CC1(C=CN(C=C1)C(=O)N)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Identity

4,4-Dimethylpyridine-1-carboxamide is a heterocyclic organic compound with the molecular formula C8H12N2O and a molecular weight of 152.19 g/mol . The compound is registered in the PubChem database with the CID 45084337, indicating its recognition in chemical repositories . The compound represents an interesting variant of the pyridine scaffold, with modifications that potentially alter its reactivity and biological properties compared to unsubstituted pyridine.

Structural Features

The primary structural components of 4,4-Dimethylpyridine-1-carboxamide include:

  • A pyridine ring system as the core structure

  • Two methyl groups (-CH3) attached to the carbon at position 4

  • A carboxamide group (-CONH2) connected to the pyridine nitrogen at position 1

This arrangement creates a molecule with asymmetric electron distribution and multiple functional groups that can participate in various chemical interactions. The presence of the carboxamide group likely confers hydrogen bonding capabilities, while the dimethyl substitution at position 4 affects the electron density within the pyridine ring.

Chemical Identifiers

For precise identification in chemical databases and literature, 4,4-Dimethylpyridine-1-carboxamide is associated with several standardized identifiers as presented in Table 1.

Table 1: Chemical Identifiers for 4,4-Dimethylpyridine-1-carboxamide

Identifier TypeValue
PubChem CID45084337
IUPAC Name4,4-dimethylpyridine-1-carboxamide
InChIInChI=1S/C8H12N2O/c1-8(2)3-5-10(6-4-8)7(9)11/h3-6H,1-2H3,(H2,9,11)
InChIKeyAQVIODXOMVJLCN-UHFFFAOYSA-N
SMILESCC1(C=CN(C=C1)C(=O)N)C
CAS Registry Number101376-29-8

Physical and Chemical Properties

Predicted Physical Properties

Based on its molecular structure, 4,4-Dimethylpyridine-1-carboxamide likely exhibits specific physical properties that would influence its behavior in various chemical environments. While direct experimental data on these properties appears limited in the available literature, structural analysis allows for reasonable predictions.

The compound contains both hydrophobic elements (the dimethyl groups and pyridine ring) and hydrophilic components (the carboxamide group), suggesting moderate solubility in polar solvents and limited solubility in highly nonpolar solvents. The amide functional group would be expected to participate in hydrogen bonding interactions, potentially affecting crystal packing and melting point characteristics.

Comparative Analysis with Similar Compounds

Although structurally distinct, the comparison with other pyridine derivatives provides useful context for understanding 4,4-Dimethylpyridine-1-carboxamide. For instance, N,N-dimethylpiperidine-4-carboxamide (C8H16N2O) represents a related structure with a saturated piperidine ring instead of the aromatic pyridine present in our target compound . This structural difference significantly impacts the electron distribution and likely alters chemical reactivity patterns.

Similarly, 4-dimethyl amino pyridine (4-DMAP) shares the pyridine scaffold but contains a dimethylamino group at the 4-position rather than the geminal dimethyl substitution and N-carboxamide functionality of 4,4-Dimethylpyridine-1-carboxamide . These structural variations highlight the diversity of pyridine derivatives and their potential for different chemical behaviors.

Synthesis and Preparation Methods

Reaction Considerations

The reactivity of the pyridine nitrogen and the steric effects of the geminal dimethyl groups at the 4-position would be important considerations in any synthetic approach. The presence of these structural features could affect both the efficiency of reactions and the selectivity of different synthetic pathways.

Comprehensive Data Analysis

Structure-Property Relationships

The relationship between the molecular structure of 4,4-Dimethylpyridine-1-carboxamide and its chemical behavior can be analyzed through the lens of its constituent functional groups. Table 2 presents a comparative analysis of the functional groups present in 4,4-Dimethylpyridine-1-carboxamide and their potential impact on chemical properties.

Table 2: Functional Group Analysis of 4,4-Dimethylpyridine-1-carboxamide

Functional GroupPositionExpected Effect on Properties
Pyridine ringCore structureProvides aromatic character, basic nitrogen site (modified by carboxamide substitution)
Geminal dimethyl4-positionIncreases steric bulk, affects electron density distribution, enhances lipophilicity
CarboxamideN-1 positionProvides hydrogen bond donor/acceptor sites, increases polarity, affects solubility

This structural analysis provides insights into the potential chemical behavior of the compound in various environments and its reactivity patterns with different reagents.

Comparison with Structurally Related Compounds

Table 3 presents a comparative analysis of 4,4-Dimethylpyridine-1-carboxamide and several related compounds mentioned in the search results, highlighting structural similarities and differences.

Table 3: Comparison of 4,4-Dimethylpyridine-1-carboxamide with Related Compounds

CompoundMolecular FormulaKey Structural DifferencesPotential Impact on Properties
4,4-Dimethylpyridine-1-carboxamideC8H12N2OReference compoundBaseline for comparison
N,N-dimethylpiperidine-4-carboxamideC8H16N2OSaturated ring, different substitution patternDifferent electron distribution, reduced aromaticity
4-pyridone-3-carboxamide derivativesVariesDifferent positioning of functional groupsDifferent hydrogen bonding patterns, altered reactivity
Methyl 4-chloro-2,6-dimethylpyridine-3-carboxylateC9H10ClNO2Contains chloro and ester groups, different methyl positionsDifferent polarity, reactivity, and synthetic utility

This comparative analysis underscores the unique structural features of 4,4-Dimethylpyridine-1-carboxamide relative to other pyridine derivatives and suggests how these differences might translate to distinct chemical behaviors.

Research Gaps and Future Directions

Current Limitations in Knowledge

The available literature on 4,4-Dimethylpyridine-1-carboxamide appears limited, with most information derived from chemical databases rather than experimental studies . This represents a significant gap in knowledge regarding:

  • Detailed physical properties obtained through experimental measurements

  • Comprehensive synthetic routes and optimization strategies

  • Specific applications and biological activities

  • Structure-activity relationships in various contexts

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator